molecular formula C12H19N B1679365 N,N-Diethylphenethylamine CAS No. 5300-21-0

N,N-Diethylphenethylamine

Cat. No.: B1679365
CAS No.: 5300-21-0
M. Wt: 177.29 g/mol
InChI Key: WPABBAJWZPZLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylphenethylamine, also known as N,N-diethyl-2-phenylethanamine, is a chemical compound that belongs to the class of phenethylamines. It is structurally similar to methamphetamine, with the primary difference being the substitution of ethyl groups for the methyl groups found in methamphetamine. This compound has been studied for its potential psychoactive effects and has been identified in various dietary supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylphenethylamine can be synthesized through several methods. One common synthetic route involves the reaction of phenethylamine with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethylphenethylamine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of norepinephrine and dopamine, similar to the action of amphetamines. This leads to enhanced cognitive function, increased alertness, and improved physical performance. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: N,N-Diethylphenethylamine is unique due to its specific ethyl substitutions, which confer distinct pharmacological properties compared to its analogs. Its potential for cognitive enhancement and stimulant effects makes it a compound of interest in both scientific research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPABBAJWZPZLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5300-21-0
Record name N,N-Diethylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-DIETHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SRW0NRG0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethylphenethylamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethylphenethylamine
Reactant of Route 3
Reactant of Route 3
N,N-Diethylphenethylamine
Reactant of Route 4
Reactant of Route 4
N,N-Diethylphenethylamine
Reactant of Route 5
Reactant of Route 5
N,N-Diethylphenethylamine
Reactant of Route 6
Reactant of Route 6
N,N-Diethylphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.